![molecular formula C22H23N3O5 B2889296 N-(3-acetamidophenyl)-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide CAS No. 898457-33-5](/img/structure/B2889296.png)
N-(3-acetamidophenyl)-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide
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Overview
Description
“N-(3-acetamidophenyl)-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide” is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes an acetamidophenyl group and a dihydroisoquinolinyl moiety, which could contribute to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-acetamidophenyl)-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the acetamidophenyl intermediate, followed by the introduction of the dihydroisoquinolinyl group through a series of coupling reactions. Common reagents used in these steps include acetic anhydride, isoquinoline derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
“N-(3-acetamidophenyl)-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, “N-(3-acetamidophenyl)-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide” could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicine, the compound could be explored for its therapeutic potential, including its ability to interact with specific biological targets or pathways.
Industry
In industrial applications, “this compound” might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action for “N-(3-acetamidophenyl)-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “N-(3-acetamidophenyl)-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide” might include other acetamidophenyl derivatives or dihydroisoquinolinyl compounds. These could share structural features and exhibit similar chemical and biological properties.
Uniqueness
What sets “this compound” apart is its specific combination of functional groups and molecular architecture, which could confer unique reactivity and biological activity compared to related compounds.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-15(26)23-16-5-3-6-17(13-16)24-21(27)14-30-20-8-4-7-19-18(20)9-10-25(22(19)28)11-12-29-2/h3-10,13H,11-12,14H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLOVTAMZPZCBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)COC2=CC=CC3=C2C=CN(C3=O)CCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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